molecular formula C15H12FN3OS B2378548 2-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-09-1

2-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2378548
CAS No.: 851978-09-1
M. Wt: 301.34
InChI Key: GSRCKESXIKCHJZ-UHFFFAOYSA-N
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Description

2-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound with the molecular formula C15H11FN2OS. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 2-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with 4-methyl-1,3-benzothiazol-2-ylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

2-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in various biological assays to study its effects on different biological targets and pathways.

    Material Science:

Mechanism of Action

The mechanism of action of 2-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can be compared with other benzothiazole derivatives such as:

Properties

IUPAC Name

2-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-9-5-4-8-12-13(9)17-15(21-12)19-18-14(20)10-6-2-3-7-11(10)16/h2-8H,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRCKESXIKCHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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